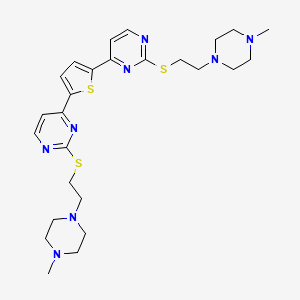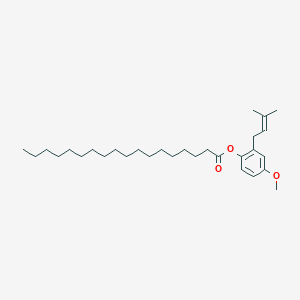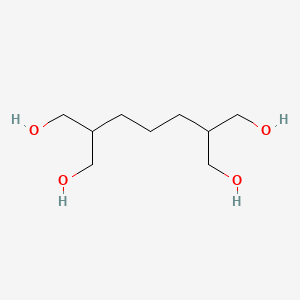
N-(4-Nitrophenyl)tetracosanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Nitrophenyl)tetracosanamide is an organic compound characterized by a long aliphatic chain attached to an amide group, which is further connected to a nitrophenyl group. This compound is notable for its unique structural properties, which combine the hydrophobic nature of the long alkyl chain with the reactive nitrophenyl group. It finds applications in various fields, including materials science, organic synthesis, and potentially in biological systems.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Nitrophenyl)tetracosanamide typically involves the reaction of tetracosanoic acid (lignoceric acid) with 4-nitroaniline. The process can be summarized as follows:
Activation of Tetracosanoic Acid: The carboxylic acid group of tetracosanoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amide Bond Formation: The activated tetracosanoic acid is then reacted with 4-nitroaniline to form this compound. This reaction is typically carried out in an organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, potentially using continuous flow reactors and automated systems to handle large volumes of reagents and products.
化学反应分析
Types of Reactions
N-(4-Nitrophenyl)tetracosanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield tetracosanoic acid and 4-nitroaniline.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) under elevated temperatures.
Hydrolysis: Strong acids like hydrochloric acid (HCl) or strong bases like sodium hydroxide (NaOH).
Major Products
Reduction: 4-Aminophenyl)tetracosanamide.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Hydrolysis: Tetracosanoic acid and 4-nitroaniline.
科学研究应用
N-(4-Nitrophenyl)tetracosanamide has several scientific research applications:
Materials Science: Used in the synthesis of surfactants and as a component in the formulation of specialty polymers and coatings.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules, particularly those requiring a long alkyl chain and a reactive nitrophenyl group.
Biological Studies: Investigated for its potential interactions with biological membranes due to its amphiphilic nature, which could be useful in drug delivery systems.
Industrial Applications: Utilized in the production of lubricants and as an additive in various industrial processes to enhance the properties of materials.
作用机制
The mechanism of action of N-(4-Nitrophenyl)tetracosanamide in biological systems is not well-documented. its amphiphilic nature suggests it could interact with lipid bilayers, potentially disrupting membrane integrity or facilitating the transport of molecules across membranes. The nitrophenyl group may also participate in redox reactions, influencing cellular oxidative stress pathways.
相似化合物的比较
N-(4-Nitrophenyl)tetracosanamide can be compared with other long-chain amides and nitrophenyl derivatives:
N-(4-Nitrophenyl)octadecanamide: Similar structure but with a shorter alkyl chain (18 carbons). It may have different solubility and melting point characteristics.
N-(4-Nitrophenyl)hexadecanamide: Even shorter alkyl chain (16 carbons), potentially leading to different physical properties and reactivity.
N-(4-Nitrophenyl)benzenesulfonamide: Contains a sulfonamide group instead of an amide, which could significantly alter its chemical reactivity and biological interactions.
属性
CAS 编号 |
137361-73-0 |
|---|---|
分子式 |
C30H52N2O3 |
分子量 |
488.7 g/mol |
IUPAC 名称 |
N-(4-nitrophenyl)tetracosanamide |
InChI |
InChI=1S/C30H52N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-30(33)31-28-24-26-29(27-25-28)32(34)35/h24-27H,2-23H2,1H3,(H,31,33) |
InChI 键 |
GVCAMSUDEBJYOX-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,1'-Bis[5-(trimethylazaniumyl)pentyl]-4,4'-bipyridin-1-ium](/img/structure/B14280798.png)
![1-[(But-3-en-2-yl)oxy]pentane](/img/structure/B14280803.png)
![Quinazoline, 4-[2-(4-butoxyphenyl)ethoxy]-](/img/structure/B14280811.png)




![2-Bromo-2-[bromo(phenyl)methyl]cyclohexan-1-one](/img/structure/B14280841.png)

![2-Bromo-3-chlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14280851.png)

![1-Butene, 1-[(1-methylethyl)thio]-, (E)-](/img/structure/B14280862.png)
